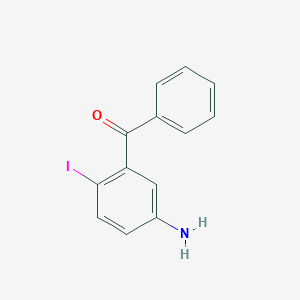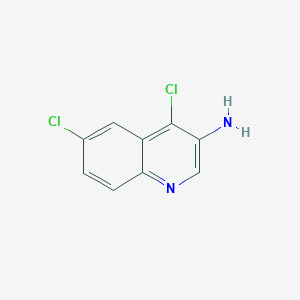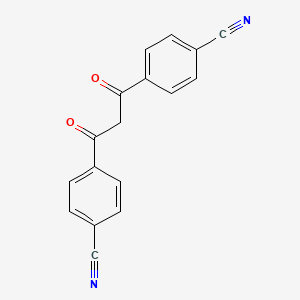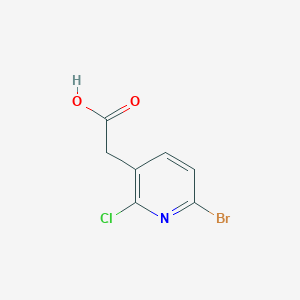![molecular formula C12H16N2O8 B13131854 [2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate CAS No. 874997-95-2](/img/structure/B13131854.png)
[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridine]-4,4’-dicarboxylic acid tetrahydrate: is an organic compound that belongs to the family of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is particularly notable for its use as a ligand in coordination chemistry, where it forms complexes with various metal ions. The tetrahydrate form indicates that the compound is associated with four molecules of water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-4,4’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-4,4’-dicarboxylic acid can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated bipyridines or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In coordination chemistry, [2,2’-Bipyridine]-4,4’-dicarboxylic acid is used as a ligand to form complexes with transition metals. These complexes are studied for their electronic and catalytic properties .
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in understanding metalloenzymes and their functions.
Medicine: Research is ongoing into the potential medicinal applications of bipyridine derivatives, including their use as therapeutic agents in treating diseases related to metal ion imbalances.
Industry: In the industrial sector, bipyridine derivatives are used in the development of sensors, catalysts, and materials with specific electronic properties .
Mécanisme D'action
The mechanism by which [2,2’-Bipyridine]-4,4’-dicarboxylic acid exerts its effects is primarily through its role as a ligand. It coordinates with metal ions, forming stable complexes that can participate in various chemical reactions. The nitrogen atoms in the pyridine rings are the primary sites for coordination, allowing the compound to interact with metal centers and influence their reactivity .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Another bipyridine derivative, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens, which have electrochemical properties.
3,3’-Bipyridine: Less commonly used but still significant in certain coordination chemistry applications.
Uniqueness: [2,2’-Bipyridine]-4,4’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its ability to form hydrogen bonds and interact with other molecules. This makes it particularly useful in the design of supramolecular structures and materials with specific properties .
Propriétés
Numéro CAS |
874997-95-2 |
|---|---|
Formule moléculaire |
C12H16N2O8 |
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/C12H8N2O4.4H2O/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;;;/h1-6H,(H,15,16)(H,17,18);4*1H2 |
Clé InChI |
IPXPBFLURHCIBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)



![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)


![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
